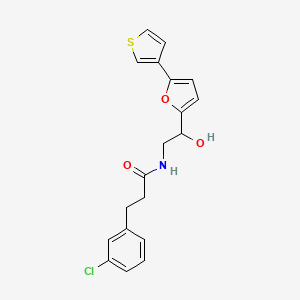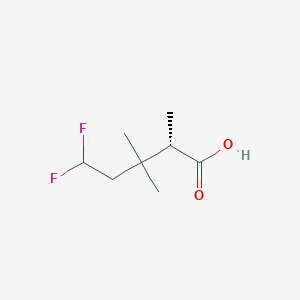![molecular formula C22H21N3O4 B2569759 (3-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1-苯基-1H-吡唑-4-基)(吗啉代)甲酮 CAS No. 882225-69-6](/img/structure/B2569759.png)
(3-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1-苯基-1H-吡唑-4-基)(吗啉代)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anti-Inflammatory and Immunomodulatory Properties
This compound has garnered interest due to its potential anti-inflammatory effects. Researchers have explored its impact on immune responses, particularly in the context of inflammatory diseases. It may modulate cytokine production, inhibit pro-inflammatory pathways, and regulate immune cell activation. Further studies are needed to elucidate its precise mechanisms and therapeutic applications .
Cancer Research and Chemotherapy
The benzodioxin moiety in this compound suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth. Additionally, it may interact with specific cellular targets involved in cancer progression. However, more preclinical and clinical studies are necessary to validate its efficacy and safety .
Neuroprotective Effects
Given the compound’s structural features, it has been explored for its neuroprotective potential. It may modulate neuronal signaling pathways, protect against oxidative stress, and enhance neuronal survival. Researchers are investigating its use in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. It may interfere with viral replication, entry, or assembly. Researchers have investigated its effects against RNA and DNA viruses, including herpesviruses and influenza. However, further studies are needed to validate its antiviral properties .
Metabolic Disorders and Insulin Sensitivity
Some research indicates that this compound could impact metabolic pathways. It may enhance insulin sensitivity, regulate glucose metabolism, and influence lipid homeostasis. Investigations have focused on its potential in managing type 2 diabetes and obesity-related complications .
Drug Design and Medicinal Chemistry
The unique combination of the benzodioxin and pyrazole moieties makes this compound interesting for drug design. Medicinal chemists explore its structure-activity relationships to develop derivatives with improved pharmacological properties. Computational studies and molecular docking analyses aid in predicting its interactions with target proteins .
Sleep-Related Breathing Disorders
Interestingly, derivatives of this compound have been investigated as α2-adrenoceptor subtype C (alpha-2C) antagonists. These compounds show promise in treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .
Crystallography and Structural Studies
Apart from its biological applications, researchers have studied the crystal structure of this compound using single crystal X-ray crystallography. Understanding its three-dimensional arrangement aids in predicting its behavior and interactions in various environments .
作用机制
属性
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(24-8-10-27-11-9-24)18-15-25(17-4-2-1-3-5-17)23-21(18)16-6-7-19-20(14-16)29-13-12-28-19/h1-7,14-15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVWRNTIGCZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)
![(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B2569677.png)



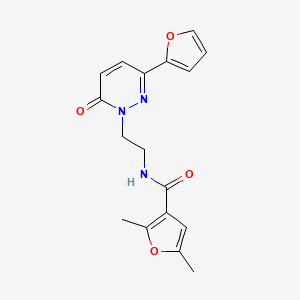
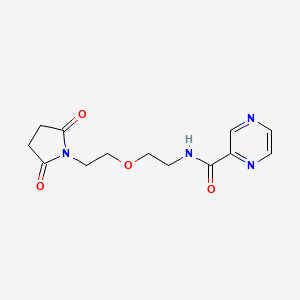
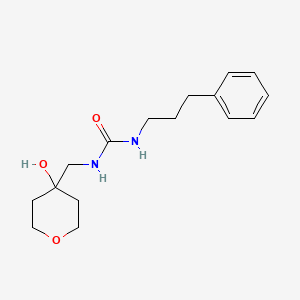
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2569687.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2569696.png)

